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Compound of Interest

Methyl 6-bromo-4-
Compound Name: o
hydroxyquinoline-2-carboxylate

Cat. No.: B1453853

An In-depth Technical Guide to Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Abstract

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a halogenated heterocyclic compound
of significant interest in medicinal chemistry and synthetic organic chemistry. Its quinoline core
is a privileged scaffold found in numerous pharmacologically active agents. This technical
guide provides a comprehensive overview of its core molecular identity, including its structure,
tautomeric nature, molecular formula, and weight. Furthermore, a proposed, logically-derived
synthesis protocol is detailed, alongside methodologies for purification and characterization.
The document concludes with an exploration of its potential applications as a versatile
synthetic intermediate in drug discovery and materials science, supported by an analysis of its
chemical reactivity. This guide is intended for researchers, chemists, and drug development
professionals seeking to leverage this valuable building block in their work.

Core Molecular Identity and Physicochemical
Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its
fundamental structure and properties. This section elucidates the identity of Methyl 6-bromo-4-
hydroxyquinoline-2-carboxylate.
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Chemical Structure and Tautomerism

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate possesses a quinoline heterocyclic
system substituted with a bromine atom, a hydroxyl group, and a methyl carboxylate group. A
critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the
corresponding 4-quinolone (or 4-oxo) form. This keto-enol tautomerism is often solvent and pH-
dependent, with the keto form generally being more stable in most conditions. This is reflected
in its IUPAC name, which can be presented as either methyl 6-bromo-4-hydroxyquinoline-2-
carboxylate or methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate.[1] Understanding this
equilibrium is crucial for predicting reactivity and interpreting analytical data, such as NMR

spectra.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Data

The fundamental quantitative descriptors for Methyl 6-bromo-4-hydroxyquinoline-2-
carboxylate are summarized below. These values are essential for stoichiometric calculations
in synthesis, as well as for analytical characterization, particularly through mass spectrometry.

Property Value Source

Molecular Formula C11HsBrNOs PubChem[1][2][3]

Molecular Weight 282.09 g/mol ;l;bChem, ChemicalBook{1][2]
Monoisotopic Mass 280.96876 Da PubChem[2][3]

CAS Number 145369-93-3 PubChem, ChemicalBook[1]

methyl 6-bromo-4-oxo-1H-
IUPAC Name 0 PubChem
quinoline-2-carboxylate

Appearance Solid (predicted) CymitQuimica[5]

Synthesis, Purification, and Characterization
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While commercially available, understanding the synthesis of this compound provides insight
into its reactivity and potential impurities. The following sections propose a logical synthetic
pathway based on established quinoline synthesis methodologies.

Retrosynthetic Analysis and Strategy

A common and effective method for constructing the 4-hydroxyquinoline-2-carboxylate core is
the Conrad-Limpach reaction or a variation thereof. The synthesis logically begins with a
substituted aniline, in this case, 4-bromoaniline, which reacts with a -ketoester equivalent to
form an enamine intermediate, followed by thermal cyclization.

Step 1: Condensation Step 2: Thermal Cyclization Step 3: Esterification Final Product
(4-Bromoaniline + Diethyl malonate) (Gould-Jacobs reaction) (Carboxylic acid to Methyl Ester) (Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate)

Click to download full resolution via product page

Caption: High-level workflow for the proposed synthesis.

Proposed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for analogous
compounds.[6][7]

Step 1: Synthesis of Ethyl 2-((4-bromophenyl)amino)fumarate

e In a 250 mL round-bottom flask, combine 4-bromoaniline (17.2 g, 0.1 mol) and diethyl
malonate (16.0 g, 0.1 mol).

» Heat the mixture at 130-140 °C for 2 hours with stirring. The reaction progress can be
monitored by TLC.

 Allow the mixture to cool to room temperature. The resulting intermediate is often used
directly in the next step without extensive purification.

Step 2: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate
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o Transfer the crude product from Step 1 into a high-boiling point solvent, such as Dowtherm A
or mineral oil (200 mL).

e Heat the mixture to 240-250 °C for 30-60 minutes. This high temperature is necessary to
drive the thermal cyclization.

» Cool the reaction mixture overnight, allowing the product to precipitate.

« Filter the solid precipitate and wash thoroughly with a non-polar solvent like hexane or
chloroform to remove the high-boiling solvent.[8]

Step 3: Hydrolysis and Re-esterification (Optional but recommended for purity)

o The ethyl ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an
agueous solution of sodium hydroxide (e.g., 10% NaOH).[9]

» After hydrolysis, the reaction mixture is cooled and acidified with HCI to a pH of ~2, causing
the 6-bromo-4-hydroxyquinoline-2-carboxylic acid to precipitate.

o The purified carboxylic acid is then esterified. Suspend the acid (0.1 mol) in methanol (200
mL) and add a catalytic amount of a strong acid like methanesulfonic acid or concentrated
sulfuric acid.

o Reflux the mixture for 6-8 hours.[10]

o Cool the reaction mixture and neutralize it carefully with a base such as sodium bicarbonate
solution. The final methyl ester product will precipitate.

Purification and Characterization

 Purification: The final solid product is collected by filtration, washed with water, and then a
small amount of cold methanol. It is then dried in a vacuum oven. Recrystallization from a
suitable solvent like ethanol or a DMF/water mixture can be performed for higher purity.

o Characterization: The identity and purity of the synthesized compound must be confirmed
using standard analytical techniques:

o H NMR: To confirm the presence and connectivity of aromatic and methyl protons.
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o Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic
of a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio).

o Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=0 stretch of
the ester and the quinolone, and the O-H/N-H stretches.

Applications in Research and Drug Development

The utility of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate lies in the reactivity of its
functional groups, making it a versatile scaffold for building more complex molecules.

A Versatile Synthetic Intermediate

The molecule possesses several reactive sites that can be selectively targeted for further
chemical modification. This versatility makes it an attractive starting material for generating
libraries of novel compounds for high-throughput screening in drug discovery programs.

Caption: Major sites of reactivity on the molecule.

e Bromine Atom (Site A): The bromine at the C6 position is a prime handle for palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing
for the introduction of a wide variety of aryl, alkyl, or amino groups.

» Ester Group (Site B): The methyl ester can be readily hydrolyzed to the corresponding
carboxylic acid, which can then be coupled with amines to form amides, a common
functional group in bioactive molecules.

o 4-Hydroxy Group (Site C): The hydroxyl group can be alkylated to form ethers or converted
to a leaving group (e.g., a 4-chloroquinoline via POCIs) for subsequent nucleophilic
substitution reactions.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate.

o Hazard Identification: According to data aggregated by PubChem, this compound is
associated with the following hazard statements:
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[e]

H302: Harmful if swallowed.[1]

(¢]

H315: Causes skin irritation.[1]

[¢]

H319: Causes serious eye irritation.[1]

[¢]

H335: May cause respiratory irritation.[1]

e Recommended Precautions:
o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.

o Avoid inhalation of dust and direct contact with skin and eyes.

o Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete
handling and disposal information.

Conclusion

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a well-defined chemical entity with the
molecular formula C11HsBrNOs and a molecular weight of 282.09 g/mol . Its true value is
realized in its role as a multi-functional synthetic building block. The presence of three distinct,
selectively addressable functional groups provides chemists with a powerful tool for the
synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic
agents. A firm grasp of its properties, synthesis, and reactivity is paramount for its effective
application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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